Lynronne-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lynronne-2 is an antimicrobial peptide identified from the rumen microbiome. It is part of a group of peptides, including Lynronne-1 and Lynronne-3, that exhibit broad-spectrum antimicrobial activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus . These peptides are promising candidates for developing new antimicrobial agents due to their effectiveness and potential to combat antibiotic-resistant bacteria .
Preparation Methods
Lynronne-2, like other antimicrobial peptides, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes deprotection and coupling steps, followed by cleavage from the resin and purification. Industrial production methods for antimicrobial peptides often involve recombinant DNA technology, where the peptide is expressed in microbial hosts such as Escherichia coli or yeast, followed by purification .
Chemical Reactions Analysis
Lynronne-2 primarily undergoes interactions with bacterial membranes rather than traditional chemical reactions like oxidation or reduction. Its mechanism involves binding to bacterial membrane lipids, leading to membrane permeabilization and cytoplasmic leakage . This action disrupts the integrity of the bacterial cell membrane, resulting in cell death. Common reagents and conditions used in studies of this compound include lipid vesicles to mimic bacterial membranes and various biophysical techniques to assess membrane interactions .
Scientific Research Applications
Lynronne-2 has several scientific research applications:
Mechanism of Action
Lynronne-2 exerts its antimicrobial effects by targeting bacterial membranes. It binds preferentially to anionic lipids in the bacterial membrane, causing membrane permeabilization and cytoplasmic leakage . This action disrupts the bacterial cell membrane’s integrity, leading to cell death. The peptide’s amphipathic helical structure is crucial for its ability to interact with and disrupt bacterial membranes .
Comparison with Similar Compounds
Lynronne-2 is part of a group of antimicrobial peptides, including Lynronne-1 and Lynronne-3, identified from the rumen microbiome . These peptides share similar mechanisms of action but differ in their amino acid sequences and specific activities against various bacterial strains . Compared to other antimicrobial peptides, this compound has shown unique efficacy against methicillin-resistant Staphylococcus aureus and other multidrug-resistant bacteria . Similar compounds include other antimicrobial peptides such as magainins, defensins, and cathelicidins, which also target bacterial membranes but may differ in their structures and specific activities .
Properties
Molecular Formula |
C111H185N39O23 |
---|---|
Molecular Weight |
2433.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C111H185N39O23/c1-15-61(11)87(105(171)131-54-86(155)135-76(42-57(3)4)99(165)145-81(47-66-33-35-69(152)36-34-66)102(168)139-73(30-23-39-127-109(118)119)95(161)146-82(49-68-52-125-56-133-68)98(164)134-63(13)90(156)141-80(92(158)130-53-85(115)154)46-65-26-18-17-19-27-65)148-97(163)75(32-25-41-129-111(122)123)140-107(173)89(64(14)151)150-104(170)79(45-60(9)10)144-101(167)78(44-59(7)8)143-94(160)71(28-20-21-37-112)137-103(169)83(50-84(114)153)147-106(172)88(62(12)16-2)149-96(162)74(31-24-40-128-110(120)121)136-93(159)72(29-22-38-126-108(116)117)138-100(166)77(43-58(5)6)142-91(157)70(113)48-67-51-124-55-132-67/h17-19,26-27,33-36,51-52,55-64,70-83,87-89,151-152H,15-16,20-25,28-32,37-50,53-54,112-113H2,1-14H3,(H2,114,153)(H2,115,154)(H,124,132)(H,125,133)(H,130,158)(H,131,171)(H,134,164)(H,135,155)(H,136,159)(H,137,169)(H,138,166)(H,139,168)(H,140,173)(H,141,156)(H,142,157)(H,143,160)(H,144,167)(H,145,165)(H,146,161)(H,147,172)(H,148,163)(H,149,162)(H,150,170)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t61-,62-,63-,64+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,88-,89-/m0/s1 |
InChI Key |
FTMIQNOTEBBQKO-LHHMBZKYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CNC=N4)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.